73231-34-2 Unlabeled

Description

BenchChem offers high-quality 73231-34-2 Unlabeled suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 73231-34-2 Unlabeled including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

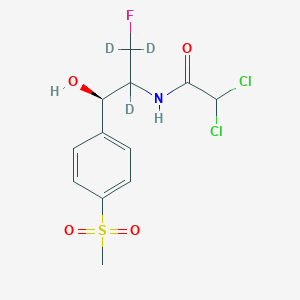

C₁₂H₁₁D₃Cl₂FNO₄S |

|---|---|

Molecular Weight |

361.23 |

Synonyms |

2,2-Dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-[(methyl-d3)sulfonyl]phenyl]ethyl]acetamide; (-)-Florfenicol-d3; Aquafen-d3; Aquaflor-d3; Florfenicol-d3; Nuflor-d3; Sch 25298-d3; |

Origin of Product |

United States |

Foundational & Exploratory

CAS 73231-34-2 Florfenicol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Florfenicol, a broad-spectrum synthetic antibiotic exclusively for veterinary use. Drawing upon extensive research and field insights, this document delves into the core chemical and biological aspects of Florfenicol, offering a foundational resource for professionals in drug development and veterinary science.

Executive Summary: A Potent Veterinary Antimicrobial

Florfenicol, a fluorinated synthetic analog of thiamphenicol, has established itself as a critical therapeutic agent in veterinary medicine.[1] Its primary function is the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect against a wide array of Gram-positive and Gram-negative pathogens.[1][2] A key structural modification—the replacement of the p-nitro group found in chloramphenicol with a methylsulfonyl group—mitigates the risk of aplastic anemia, a significant adverse effect associated with its predecessor.[3] This enhanced safety profile, coupled with its broad efficacy, has made Florfenicol a cornerstone in the treatment of significant veterinary diseases, particularly bovine respiratory disease.[3][4]

Chemical Identity and Physicochemical Properties

Florfenicol is chemically designated as 2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide.[4] It is a derivative of thiamphenicol where the hydroxyl group at the C-3 position is replaced by a fluorine atom.[1][5] This structural alteration is pivotal, as it prevents inactivation by chloramphenicol acetyltransferase (CAT) enzymes, a common mechanism of bacterial resistance to chloramphenicol.[5][6]

The physicochemical properties of Florfenicol are crucial for its formulation and pharmacokinetic behavior. It is a white crystalline powder with limited solubility in water but is soluble in organic solvents like ethanol and DMSO.[1][7]

| Property | Value | Source(s) |

| CAS Number | 73231-34-2 | [8] |

| Molecular Formula | C₁₂H₁₄Cl₂FNO₄S | [8][9][10] |

| Molecular Weight | 358.21 g/mol | [8][9][10] |

| Melting Point | 153 °C | [5][7] |

| Boiling Point | 618 °C | [5][7] |

| Solubility | Soluble in ethanol (25mM) and DMSO (100mM) | [7] |

| Appearance | White Crystalline Powder | [7] |

| Optical Rotation (α) | +17.9° (DMF) | [5][7] |

Synthesis of Florfenicol: A Chemical Pathway

The synthesis of Florfenicol is a multi-step process that often starts from thiamphenicol or other precursors. A common approach involves the replacement of the 3-hydroxy group of thiamphenicol with a fluorine atom.[1][5] This fluorination step is a critical modification that enhances the drug's efficacy and resistance to enzymatic degradation.

Caption: A simplified schematic of a common Florfenicol synthesis pathway.

Mechanism of Action: Halting Bacterial Protein Synthesis

Florfenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2] It binds to the 50S ribosomal subunit, specifically to the peptidyl transferase center.[2] This binding action obstructs the crucial step of peptide bond formation, thereby halting the elongation of the polypeptide chain and ultimately arresting bacterial growth.[2][11] The fluorine atom at the C-3 position enhances its binding affinity and stability, contributing to its potent antibacterial activity.[12]

Caption: Florfenicol's mechanism of action on the bacterial ribosome.

Antimicrobial Spectrum: A Broad Range of Activity

Florfenicol demonstrates a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria that are pathogenic in animals.[2][5] This includes organisms responsible for respiratory and enteric diseases in cattle, swine, and poultry, as well as pathogens in aquaculture.[3][5]

| Bacterial Species | MIC₉₀ (μg/mL) | Source(s) |

| Pasteurella multocida | 0.5 | [13] |

| Mannheimia haemolytica | 0.5 | [13] |

| Histophilus somni | 0.5 | [13] |

| Actinobacillus pleuropneumoniae | 0.25-4 | [5][7] |

| Bordetella bronchiseptica | 0.25-4 | [5][7] |

| Escherichia coli | 0.5 - 128 | [11] |

| Salmonella spp. | 6.3 - 12.5 | [5][7] |

| Staphylococcus aureus | - | [14] |

| Mycoplasma hyopneumoniae | 2 | [13] |

| Haemophilus parasuis | 0.24 - 4 | [11] |

MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates)

Mechanisms of Resistance

Bacterial resistance to Florfenicol can emerge through several mechanisms, posing a challenge to its long-term efficacy. The most prominent mechanisms include:

-

Efflux Pumps: The floR gene encodes for an efflux pump that actively transports Florfenicol out of the bacterial cell, preventing it from reaching its ribosomal target.[15][16][17] This is a major mechanism of resistance observed in various Gram-negative bacteria.[15]

-

Target Site Modification: Mutations in the 23S rRNA, the binding site of Florfenicol on the 50S ribosomal subunit, can reduce the drug's binding affinity, leading to resistance.[14]

-

Enzymatic Inactivation: While Florfenicol is resistant to inactivation by CAT enzymes, other enzymatic modifications, though less common, can contribute to resistance.[18]

Caption: Key mechanisms of bacterial resistance to Florfenicol.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of Florfenicol varies among different animal species. Generally, it is well-absorbed after oral and parenteral administration, achieving therapeutic concentrations in various tissues.[19]

| Species | Route | Cmax (μg/mL) | Tmax (hr) | t₁/₂ (hr) | Bioavailability (%) | Source(s) |

| Cattle | IM | - | - | - | - | [19] |

| Sheep | IM | 3.76 | - | 13.44 | - | [20] |

| Rabbits | IM | - | ~1 | - | - | |

| Dogs | IM | 2.86 | 2.49 | 4.58 | 103.9 | [19] |

| Geese | Oral | 30.47 | - | - | - | [21] |

| Donkeys | Oral | 0.13 | 0.68 | 5.92 | - | [22] |

| Rainbow Trout | Oral | 0.273 (plasma) | 16 | - | - | [3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t₁/₂: Elimination half-life

Metabolism of Florfenicol primarily occurs in the liver, with the major metabolite being florfenicol amine.[23] Excretion is mainly through the kidneys.[23]

Analytical Methodologies: Quantification of Florfenicol

Accurate quantification of Florfenicol and its metabolites in biological matrices is essential for pharmacokinetic studies, residue monitoring, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is the most commonly employed analytical technique.[4][24][25]

Experimental Protocol: HPLC-UV Determination of Florfenicol Amine in Bovine Milk

This protocol outlines a validated method for the quantification of florfenicol amine, the marker residue of florfenicol, in bovine milk.

1. Sample Preparation:

-

Hydrolysis:

-

Pipette 5.0 mL of a milk sample into a 50 mL screw-capped centrifuge tube.[24]

-

Add 8 mL of 6N Hydrochloric acid (HCl) to the tube.[24]

-

Cap the tube tightly and vortex for 1 minute at a high setting.[24]

-

Place the tube in a shaking water bath maintained at 95-100°C for 2 hours to facilitate the conversion of florfenicol and its metabolites to florfenicol amine.[24]

-

Cool the sample to room temperature.[24]

-

Adjust the pH to ≥12.5 by adding approximately 5 mL of 30% (w/v) sodium hydroxide (NaOH).[24]

-

-

Extraction:

-

Add 10 mL of acetonitrile as a deproteinizing and disperser solvent.[24]

-

Vortex vigorously for 5 minutes, then centrifuge at 9000 rpm for 5 minutes.[24]

-

Transfer 1.0 mL of the acetonitrile supernatant into a clean centrifuge tube.[24]

-

Add 0.4 mL of chloroform (extraction solvent).[24]

-

Quickly inject this mixture into 1.0 mL of deionized water in a separate tube to form a cloudy solution.[24]

-

Centrifuge for 5 minutes at high speed to separate the chloroform phase.[24]

-

Carefully remove the upper aqueous and acetonitrile layers.[24]

-

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.[24]

-

Reconstitute the residue in 1.0 mL of the HPLC mobile phase.[24]

-

2. HPLC Conditions:

-

System: HPLC with UV detector[24]

-

Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[24]

-

Mobile Phase: Acetonitrile and water (25:75 v/v)[24]

-

Flow Rate: 1.2 mL/min[24]

-

Injection Volume: 100 µL[24]

-

Column Temperature: 40°C[24]

-

UV Detection Wavelength: 224 nm[24]

3. Quantification:

-

A standard curve is generated using known concentrations of florfenicol amine standard. The concentration in the samples is determined by comparing the peak area with the standard curve.[24]

Sources

- 1. Florfenicol: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 2. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacokinetics and biosafety evaluation of a veterinary drug florfenicol in rainbow trout, Oncorhynchus mykiss (Walbaum 1792) as a model cultivable fish species in temperate water [frontiersin.org]

- 4. biomedres.us [biomedres.us]

- 5. Florfenicol CAS#: 73231-34-2 [m.chemicalbook.com]

- 6. Characterization of Chloramphenicol and Florfenicol Resistance in Escherichia coli Associated with Bovine Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 73231-34-2 | CAS DataBase [m.chemicalbook.com]

- 8. Florfenicol | CAS 73231-34-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Florfenicol analytical standard, for drug analysis 73231-34-2 [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. toku-e.com [toku-e.com]

- 12. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 13. 500 - Internal server error. [marketing.hipra.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Frontiers | Detection of florfenicol resistance in opportunistic Acinetobacter spp. infections in rural Thailand [frontiersin.org]

- 16. Florfenicol and oxazolidone resistance status in livestock farms revealed by short- and long-read metagenomic sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. avmajournals.avma.org [avmajournals.avma.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Frontiers | Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration [frontiersin.org]

- 23. cris.unibo.it [cris.unibo.it]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

Florfenicol: Physicochemical Profiling and Strategic Formulation Development

Topic: Florfenicol Physicochemical Properties for Formulation Development Content Type: Technical Whitepaper Audience: Formulation Scientists, Analytical Chemists, Drug Development Professionals

Executive Summary

Florfenicol (FFC) is a broad-spectrum, fluorinated derivative of thiamphenicol, widely utilized in veterinary medicine for its potency against Gram-negative and Gram-positive bacteria.[1][2] Despite its clinical efficacy, FFC presents significant formulation challenges driven by its poor aqueous solubility (~1.3 mg/mL) , bitter taste , and susceptibility to hydrolytic degradation .

This guide synthesizes the critical physicochemical attributes of Florfenicol and translates them into actionable formulation strategies. It moves beyond basic data listing to explain the causality between molecular properties and formulation performance, supported by self-validating protocols and authoritative references.

Molecular Architecture & Physicochemical Profile[3]

Understanding the molecular "personality" of Florfenicol is the first step in rational design. Its structure dictates its solubility behavior and stability profile.[3]

Structural Attributes[3][4]

-

Chemical Name: 2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide[1][3][4]

-

Key Functional Groups:

Physicochemical Data Summary

| Property | Value | Formulation Implication |

| Melting Point | 153°C – 154°C | High lattice energy contributes to poor water solubility.[1][3] |

| LogP (Octanol/Water) | 0.39 – 1.3 (Experimental) | Moderate lipophilicity; permeability is generally good (BCS Class II/IV borderline).[3] |

| pKa | ~10.5 (Acidic), -1.8 (Basic) | Critical: FFC is effectively non-ionic at physiological pH (1–8).[3] pH adjustment cannot be used to solubilize the drug. |

| Aqueous Solubility | ~1.3 mg/mL (25°C) | Insufficient for high-concentration injectables without co-solvents.[1][3] |

| Polymorphism | Form A (Stable), Form B (Metastable) | Form A is preferred for shelf-life stability; Form B risks conversion during processing.[1][3] |

Solubility Landscape

Since pH manipulation is ineffective, solubility enhancement relies heavily on dielectric constant modification using organic solvents.[3]

-

Water: Poor (~1.3 mg/mL)[3]

-

Ethanol: Moderate (~14 mg/mL)[3]

-

Propylene Glycol (PG): Good[3]

-

PEG 300/400: Excellent[1]

-

N-Methyl-2-Pyrrolidone (NMP): Superior (>300 mg/mL) – Note: NMP is often used in veterinary injectables but has toxicity limits.[1][3]

Expert Insight: The solubility profile suggests a "Co-solvency Power Law" approach.[3] A binary or ternary system (e.g., PEG 300 + PG + Water) often yields exponential solubility increases compared to single solvents due to entropy-driven mixing.[1][3]

Stability & Degradation Mechanisms[3][6][7]

Florfenicol is chemically robust in the solid state but fragile in solution. The primary degradation pathways are Amide Hydrolysis and Photodechlorination .

Hydrolysis Pathway

The dichloroacetamide bond is susceptible to nucleophilic attack.

-

Acidic pH (<4): Relatively stable.[3]

-

Alkaline pH (>9): Rapid hydrolysis to Florfenicol Amine (major metabolite/degradant).[3]

Photostability

Exposure to UV light triggers the cleavage of the carbon-chlorine bond (dechlorination) and potential oxidation of the sulfone group.

Degradation Visualization (DOT Diagram)

Caption: Primary degradation pathways of Florfenicol indicating critical stress factors (pH and Light).[6]

Formulation Development Strategies

Based on the physicochemical profile, three primary formulation tracks are recommended.

Track A: High-Concentration Injectables (Organic Co-solvent System)

Objective: Achieve 300 mg/mL for veterinary dosing. Challenge: Water solubility is limiting; viscosity must remain syringeable.

Protocol: Ternary Phase Diagram Screening

-

Select Solvents: NMP (Solubilizer), PEG 300 (Viscosity modifier/Solubilizer), Propylene Glycol (Co-solvent).[3]

-

Prepare Mixtures: Create ratios (e.g., 30:60:10, 40:50:10).

-

Saturation: Add excess FFC to each mixture. Shake for 48h at 25°C.

-

Analysis: Filter (0.45 µm PTFE) and analyze supernatant via HPLC.

-

Selection: Choose the system with solubility >350 mg/mL (to prevent precipitation on cold storage) and acceptable viscosity (<20 cP).[3]

Track B: Oral Soluble Powder (Solid Dispersion)

Objective: Improve dissolution rate for drinking water medication. Challenge: High lattice energy (slow dissolution) and bitter taste.

Strategy: Solid Dispersion with PEG 4000 or PVP K30.[3]

-

Mechanism: The polymer disrupts the crystal lattice (amorphization) and improves wettability.

Formulation Decision Tree (DOT Diagram)

Caption: Logical decision matrix for Florfenicol formulation based on solubility and release requirements.

Analytical Method Development (HPLC)[3][6][7][9]

A robust analytical method is required to quantify FFC and separate it from its amine degradant.

Recommended HPLC Conditions

-

Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm).[3][8] End-capped columns preferred to reduce tailing.[1][3]

-

Mobile Phase: Acetonitrile : Water (pH adjusted to 2.8 with Phosphoric Acid).[3][9]

-

Detection: UV at 224 nm (max absorption) or 268 nm (higher selectivity, lower sensitivity).[3]

-

Injection Volume: 10–20 µL.

Validation Parameters (Self-Validating Protocol)

-

Specificity: Inject "Stress Samples" (Acid, Base, Peroxide, Light).[3] Ensure the FFC peak is spectrally pure (Peak Purity Index > 0.999) and resolved from the Amine peak (Resolution > 2.0).

-

Linearity: 10 – 200 µg/mL (R² > 0.999).[3]

-

System Suitability: Tailing factor < 1.5; Theoretical plates > 2000.[3]

Note: For biological matrices (plasma/tissue), LC-MS/MS is preferred due to the need for lower limits of quantification (LOQ) [1].

References

-

BenchChem. (2025).[3][9] Validation of Analytical Methods for Florfenicol Amine: A Comparative Guide Based on ICH Guidelines. Retrieved from [3]

-

National Institutes of Health (NIH) - PubChem. (2025).[1][3] Florfenicol Compound Summary. Retrieved from [3]

-

Zhang, et al. (2016).[3][10] Aqueous photodegradation of antibiotic florfenicol: kinetics and degradation pathway studies.[3][11] Environmental Science and Pollution Research.[3] Retrieved from

-

Ma, S., & Shang, X. (2012).[3] Preparation and Characterization of Florfenicol-Polyethyleneglycol 4000 Solid Dispersions with Improved Solubility. Asian Journal of Chemistry.[1][3][7] Retrieved from

-

US Patent 20090062397A1. Compounds and methods for enhancing solubility of florfenicol and structurally-related antibiotics using cyclodextrins.[1][3] Retrieved from

-

Legendre, B., et al. (2020).[3] Thermodynamic and Structural Powder Diffraction Studies of the Polymorphism of Florfenicol.[12][13] Journal of Pharmaceutical Sciences.[1][3][13] Retrieved from

-

Pharma Excipients. (2024).[3] Enhancement of dissolution rate and oral bioavailability of poorly soluble drug florfenicol by using solid dispersion.[1][7][14] Retrieved from [3]

Sources

- 1. US7126005B2 - Process for preparing florfenicol - Google Patents [patents.google.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Florfenicol | C12H14Cl2FNO4S | CID 114811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijah.in [ijah.in]

- 11. Aqueous photodegradation of antibiotic florfenicol: kinetics and degradation pathway studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermodynamic and Structural Powder Diffraction Studies of the Polymorphism of Florfenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide to floR Gene-Mediated Resistance to Florfenicol

Introduction

Florfenicol is a synthetic, broad-spectrum bacteriostatic antibiotic exclusively used in veterinary medicine.[1] It is a structural analog of thiamphenicol and chloramphenicol.[2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically targeting the peptidyl transferase enzyme.[1][2][3][4] This binding prevents the formation of peptide bonds, thereby halting protein elongation and bacterial growth.[5][6] A key structural modification in florfenicol, the substitution of a hydroxyl group with a fluorine atom, renders it resistant to inactivation by chloramphenicol acetyltransferase (CAT) enzymes, a common resistance mechanism against chloramphenicol.[2][5] Despite its efficacy, the emergence and spread of resistance, primarily mediated by the floR gene, pose a significant challenge to its therapeutic use.

This guide provides a comprehensive overview of the molecular mechanisms underlying floR-mediated resistance to florfenicol, its genetic underpinnings, and the standard experimental protocols for its characterization.

The FloR Protein: A Member of the Major Facilitator Superfamily

The cornerstone of florfenicol resistance is the floR gene, which encodes a specific drug efflux pump protein, FloR.[7][8][9] The FloR protein is a member of the Major Facilitator Superfamily (MFS), a large and diverse group of secondary active transporters found in all kingdoms of life.[8][10] Specifically, FloR belongs to the Drug:H+ Antiporter-1 (DHA1) family, characterized by proteins with 12 transmembrane domains (TMDs).[8][11][12] These hydrophobic TMDs are embedded within the bacterial cytoplasmic membrane, forming a channel through which the antibiotic is expelled.[11][12]

The Core Mechanism: Proton Motive Force-Driven Efflux

The resistance conferred by the floR gene is not due to enzymatic inactivation of the antibiotic, but rather through an active efflux mechanism. The FloR protein functions as a drug-specific exporter that utilizes the cell's proton motive force (PMF) to actively transport florfenicol out of the bacterial cytoplasm.[8][10] This process involves an antiport system where the outward movement of a florfenicol molecule is coupled with the inward movement of a proton (H+) down its electrochemical gradient.

This continuous expulsion maintains the intracellular concentration of florfenicol at a sub-inhibitory level. Consequently, the antibiotic is unable to effectively bind to its ribosomal target, allowing protein synthesis to proceed and the bacterium to survive and replicate in the presence of the drug.[10] Studies have demonstrated that the function of the FloR efflux pump can be inhibited by compounds that disrupt the proton motive force, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), leading to increased intracellular accumulation of the antibiotic and restored susceptibility.[10][13]

Caption: Mechanism of florfenicol efflux by the FloR protein.

Genetic Context and Dissemination of the floR Gene

A critical aspect of floR-mediated resistance is its rapid and widespread dissemination, which is largely attributable to its association with mobile genetic elements (MGEs). The floR gene is frequently found on plasmids, transposons, and integrative and conjugative elements (ICEs).[9][11][14][15] This mobility facilitates horizontal gene transfer (HGT), allowing the gene to spread not only between strains of the same species but also across different bacterial species and genera, including from animal pathogens to potentially human pathogens.[11][16]

The floR gene is often part of a larger multi-drug resistance (MDR) region or genomic island, flanked by insertion sequences (IS) like ISCR2 or transposase-encoding genes.[11][12][17] These elements mediate the movement of the resistance cassette. Consequently, resistance to florfenicol often occurs alongside resistance to other classes of antibiotics, such as tetracyclines, aminoglycosides, and sulfonamides, complicating therapeutic strategies.[14][18] The gene has been identified in a wide array of Gram-negative bacteria, including Escherichia coli, Salmonella enterica, Klebsiella pneumoniae, Pasteurella multocida, and Vibrio cholerae.[7][10][11][14][16]

Sources

- 1. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 500 - Internal server error. [marketing.hipra.com]

- 3. Description, Bioactivity and Application of Florfenicol_Chemicalbook [chemicalbook.com]

- 4. Florfenicol Aquaculture Medicated Feed FDA Guidelines - Eurofins USA [eurofinsus.com]

- 5. Phenicols Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Genomic and functional insights into antibiotic resistance genes floR and strA linked with the SXT element of Vibrio cholerae non-O1/non-O139 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of floR Variants Associated With a Novel Tn4371-Like Integrative and Conjugative Element in Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Analysis of Resistance to Florfenicol and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Analysis of Resistance to Florfenicol and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria [frontiersin.org]

- 13. Detection of floR gene and active efflux mechanism of Escherichia coli in Ningxia, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. From Metagenomes to Functional Expression of Resistance: floR Gene Diversity in Bacteria from Salmon Farms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spread of the florfenicol resistance floR gene among clinical Klebsiella pneumoniae isolates in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jfda-online.com [jfda-online.com]

Technical Monograph: Florfenicol Unlabeled Reference Standard

Content Type: Technical Guide & Standard Operating Procedure (SOP) Framework Subject: Florfenicol (CAS: 73231-34-2) Version: 2.0 (Research Use Only)

Introduction: The Quantitative Benchmark

In veterinary pharmacology and food safety analysis, the Florfenicol Unlabeled Reference Standard serves as the primary calibrator for quantitative accuracy. Unlike isotopically labeled internal standards (used to correct for matrix effects), the unlabeled standard is the stoichiometric baseline against which all potency, purity, and residue limits are calculated.

Florfenicol is a broad-spectrum, fluorinated derivative of thiamphenicol.[1] Its structural modification—replacing the hydroxyl group at C-3 with a fluorine atom—enhances its resistance to bacterial acetyltransferase inactivation, a common resistance mechanism against chloramphenicol. Consequently, accurate research into its pharmacokinetics (PK) and residue depletion requires a reference material of certified purity (>98%) to ensure data validity against regulatory limits (e.g., EU Commission Regulation 37/2010).

Physicochemical Profile (Vital Statistics)

Effective method development begins with understanding the molecule's physical limitations. Florfenicol is lipophilic and exhibits poor water solubility, a critical factor when preparing stock solutions.

| Property | Specification | Implications for Research |

| Chemical Formula | C₁₂H₁₄Cl₂FNO₄S | Basis for mass spectrometry (MW 358.21 g/mol ).[2] |

| Solubility (Water) | ~1.3 mg/mL | Critical: Do NOT use water for primary stock preparation. |

| Solubility (Organic) | Methanol, Ethanol, DMF | Preferred: Dissolve in Methanol for stock solutions. |

| pKa | Non-ionizable (neutral) | pH adjustments in HPLC affect peak shape, not retention time of parent. |

| Melting Point | 153–154 °C | Thermal stability indicator for solid-state storage. |

| LogP | ~0.37 | Indicates moderate lipophilicity; suitable for Reversed-Phase C18. |

Mechanism of Action & Biological Context

Understanding the target interaction is essential for potency assays and antimicrobial susceptibility testing (AST). Florfenicol acts by binding to the 50S ribosomal subunit, specifically inhibiting the peptidyl transferase enzyme.[3] This prevents the elongation of the peptide chain.[3]

Figure 1: Florfenicol Mechanism of Action

Caption: Florfenicol permeates the bacterial cell wall and binds to the 50S ribosomal subunit, mechanically blocking peptidyl transferase activity.[4]

Analytical Method Development

For research involving residue analysis (e.g., in bovine or porcine tissues), the reference standard is used to validate two distinct workflows: Parent Drug Analysis and Total Residue Analysis (Florfenicol Amine).

HPLC-UV (Potency & Formulation)

For high-concentration samples (pharmaceutical formulations), HPLC-UV provides robust quantification.

-

Column: C18 (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: Water:Acetonitrile (Isocratic ~70:30). Acidification (0.1% Acetic Acid) improves peak symmetry.

-

Detection: 224 nm (λ max).

LC-MS/MS (Trace Residues & Metabolites)

This is the gold standard for biological matrices.

-

Ionization Switch:

-

Florfenicol (Parent):Negative ESI (Electrospray Ionization). The electronegative Cl and F atoms facilitate negative ion formation.

-

Florfenicol Amine (Metabolite):Positive ESI . The amine group readily protonates.

-

-

Regulatory Note: Many protocols require acid hydrolysis of the sample to convert all conjugates into Florfenicol Amine (FFA). The Unlabeled Florfenicol Standard is used to monitor the efficiency of this hydrolysis (conversion rate) or as a direct comparator if measuring parent drug only.

Figure 2: Analytical Workflow & Decision Tree

Caption: Decision tree distinguishing between parent drug analysis (Negative ESI) and total residue analysis via hydrolysis to Florfenicol Amine (Positive ESI).

Protocol: Standard Preparation & Handling

Objective: Create a stable, accurate primary stock solution for calibration.

Primary Stock Solution (1.0 mg/mL)

-

Equilibration: Allow the vial of Florfenicol Reference Standard to reach room temperature (20–25°C) before opening to prevent water condensation.

-

Weighing: Weigh 10.0 mg of the standard into a 10 mL volumetric flask.

-

Note: Use an analytical balance with 0.01 mg readability.

-

-

Dissolution: Add approximately 6 mL of HPLC-grade Methanol . Sonicate for 2 minutes to ensure complete dissolution.

-

Why Methanol? Water solubility is insufficient for stable stock solutions. Methanol ensures the standard remains in solution during storage.

-

-

Volume Adjustment: Dilute to volume with Methanol.

-

Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C .

Working Standard Solutions

-

Diluent: For working standards, match the initial mobile phase conditions (e.g., 90% Water / 10% Acetonitrile).

-

Serial Dilution: Prepare a curve ranging from 10 ng/mL to 1000 ng/mL (for LC-MS) or 1 µg/mL to 100 µg/mL (for HPLC-UV).

-

Caution: Aqueous working solutions are prone to hydrolysis over time. Prepare fresh daily.

-

Stability & Degradation Factors

Researchers must be aware of degradation pathways that can invalidate results.

-

Photodegradation: Florfenicol is sensitive to light.[9] Exposure leads to dechlorination and cleavage of the side chain.[9] Always use amber glassware.

-

Hydrolysis: The amide bond is susceptible to hydrolysis, particularly in extreme pH or elevated temperatures. While this is exploited in the "Total Residue" analysis (using acid to force hydrolysis), unintended hydrolysis in your standard solution will lower the apparent concentration of the parent drug.

-

Thermostability: The solid is stable, but solutions should not be subjected to repeated freeze-thaw cycles. Aliquot stocks to avoid this.

References

-

European Medicines Agency (EMA). (2010). Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.Link

-

U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography and USP Reference Standards.Link

-

Hayes, J. et al. (2016). Validation of an LC-MS/MS method for the determination of florfenicol and florfenicol amine in fish tissues. Journal of Chromatography B. Link (Contextual validation of residue analysis).

-

World Health Organization (WHO). (2009). Evaluation of certain veterinary drug residues in food: Florfenicol (JECFA Monograph).Link

-

Zhang, Q. et al. (2016).[9][10] Aqueous photodegradation of antibiotic florfenicol: kinetics and degradation pathway studies.[9][11] Environmental Science and Pollution Research.[11] Link

Sources

- 1. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Florfenicol | CAS 73231-34-2 | LGC Standards [lgcstandards.com]

- 3. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. schd-shimadzu.com [schd-shimadzu.com]

- 6. v-assets.cdnsw.com [v-assets.cdnsw.com]

- 7. PHARMACEUTICAL COMPOSITION OF FLORFENICOL - Patent 0546018 [data.epo.org]

- 8. scribd.com [scribd.com]

- 9. Aqueous photodegradation of antibiotic florfenicol: kinetics and degradation pathway studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijah.in [ijah.in]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Quantitative Analysis of Florfenicol and Florfenicol Amine in Food Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers and Drug Development Professionals

Abstract & Introduction

Florfenicol (FF) is a broad-spectrum synthetic antibiotic, structurally related to thiamphenicol, widely employed in veterinary medicine to treat and control bacterial infections in cattle, swine, poultry, and aquaculture.[1][2] Its use, however, necessitates rigorous monitoring of residues in food products of animal origin to safeguard public health and adhere to international food safety standards. While less toxic than its predecessor chloramphenicol, excessive residues could pose health risks, including potential hematological effects.[1]

Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for florfenicol.[3] Critically, the metabolism of florfenicol in animals leads to the formation of various metabolites, with florfenicol amine (FFA) being a principal and stable marker residue.[4][5] Therefore, regulatory methods often require the quantification of total florfenicol residues, defined as the sum of florfenicol and its metabolite measured as florfenicol amine.[1][6]

This application note presents a robust and sensitive method for the simultaneous extraction, detection, and quantification of florfenicol and florfenicol amine in diverse and complex food matrices, including milk, honey, and animal tissues (muscle, liver). The protocol leverages a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, which provides excellent analyte recovery and sample cleanup.[7][8] Subsequent analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high selectivity and sensitivity, making it the gold standard for confirmatory analysis of veterinary drug residues.[9] The method described herein is validated according to internationally recognized guidelines to ensure data reliability and accuracy.[10][11]

Regulatory Context: Maximum Residue Limits (MRLs)

MRLs are the highest legally tolerated level of a chemical residue in a food product, expressed in parts per million (ppm) or µg/kg.[3] These limits are established by national and international regulatory agencies to ensure consumer safety. Adherence to MRLs is crucial for domestic food production and international trade. The table below lists representative MRLs for florfenicol, which often include its metabolite, florfenicol amine.

| Commodity/Matrix | Tissue | MRL (µg/kg or ppb) | Regulatory Body/Region |

| Cattle | Muscle | 200 | Health Canada |

| Liver | 2000 | Health Canada | |

| Kidney | 500 | Health Canada | |

| Fat | 200 | Health Canada | |

| Chickens | Muscle | 100 | Health Canada |

| Liver | 2000 | Health Canada | |

| Fin Fish | Muscle & Skin | 1000 | Codex Alimentarius / EU[1][12] |

| Milk | Not for use | Not Permitted | European Union[1] |

| Honey | Not specified | N/A | European Union |

Note: MRLs are subject to change and vary by jurisdiction. Laboratories should always consult the most current regulations for their specific region.

Principle of the Analytical Method

The overall workflow is designed for efficiency and accuracy. The core principle involves:

-

Extraction: Homogenized samples are subjected to a liquid-liquid extraction with acetonitrile, a solvent effective at partitioning a broad range of analytes from the aqueous matrix.

-

Cleanup: A dispersive solid-phase extraction (d-SPE) step, characteristic of the QuEChERS method, is employed. A combination of magnesium sulfate (MgSO₄) for water removal and primary secondary amine (PSA) sorbent to bind interfering matrix components like fatty acids and sugars, results in a cleaner extract.[4][7]

-

Separation: The cleaned extract is injected into an LC system. A reversed-phase C18 column separates florfenicol and florfenicol amine based on their polarity.

-

Detection & Quantification: The separated analytes are ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly specific detection allows for unambiguous identification and precise quantification, even at trace levels.

Experimental Workflow Diagram

Caption: Overall analytical workflow for Florfenicol residue analysis.

Materials, Reagents, and Instrumentation

Reagents and Standards

-

Florfenicol (FF) analytical standard (≥98% purity)

-

Florfenicol amine (FFA) analytical standard (≥98% purity)

-

Chloramphenicol-d5 (CAP-d5) internal standard (IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Ethyl Acetate, HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ammonium Acetate, LC-MS grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent (optional, for high-fat matrices)

-

Deionized water (≥18 MΩ·cm)

Instrumentation and Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][6]

-

High-speed refrigerated centrifuge

-

Homogenizer (e.g., blender or rotor-stator)

-

Nitrogen evaporation system

-

Vortex mixer

-

Analytical balance

-

Calibrated pipettes

Detailed Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of FF, FFA, and CAP-d5 standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.[4]

-

Intermediate Stock Solution (10 µg/mL): Create a combined intermediate solution of FF and FFA by diluting the primary stocks in methanol. Prepare a separate intermediate stock for the IS (CAP-d5).

-

Working Standard Solutions (0.5 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the combined intermediate stock with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). Fortify each standard with the IS to a final concentration of 10 ng/mL.

Sample Preparation (Modified QuEChERS Protocol)

This protocol is generalized for tissue (muscle, liver). Modifications for milk and honey are noted.

-

Homogenization: Homogenize a representative portion of the tissue sample until a uniform paste is achieved. For milk, use the liquid sample directly. For honey, dissolve 5 g in 5 mL of water.

-

Extraction:

-

Weigh 2.0 g (± 0.05 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Spike with 20 µL of the 1 µg/mL CAP-d5 internal standard solution (final concentration of 10 ng/g).

-

Add 10 mL of 1% acetic acid in acetonitrile.

-

Add QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Cap the tube tightly and vortex vigorously for 1 minute.

-

-

First Centrifugation: Centrifuge the tube at 4,000 x g for 10 minutes at 4°C.[4]

-

Dispersive SPE Cleanup:

-

Carefully transfer the upper acetonitrile layer (supernatant) to a 15 mL tube containing 900 mg of anhydrous MgSO₄ and 300 mg of PSA sorbent.

-

Vortex for 30 seconds to facilitate the cleanup process.

-

-

Second Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the d-SPE sorbent.

-

Evaporation and Reconstitution:

-

Transfer a 5 mL aliquot of the cleaned supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitute the residue in 1.0 mL of the initial mobile phase. Vortex to dissolve.

-

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter (e.g., PTFE) into an LC vial for analysis.[4]

LC-MS/MS Analysis

Rationale for Parameter Choices: A C18 column is chosen for its versatility in reversed-phase chromatography. The mobile phase gradient allows for the effective separation of the more polar FFA from the less polar FF. Formic acid is added to the mobile phase to promote protonation of the analytes, enhancing ionization efficiency in the ESI source. A polarity-switching ESI method is essential because FFA ionizes efficiently in positive mode ([M+H]⁺), while FF is best detected in negative mode ([M-H]⁻).[4][6]

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UHPLC System |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B) |

| Column Temp. | 40°C[4] |

| Injection Vol. | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), with polarity switching |

| Ion Spray Voltage | +3.0 kV (Positive) / -3.0 kV (Negative)[4] |

| Source Temp. | 400°C[4] |

| Dwell Time | 20 ms |

| Collision Gas | Argon |

Table 3: MRM Transitions for Florfenicol and Florfenicol Amine

| Analyte | Polarity | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Florfenicol (FF) | Negative | 356.0 | 185.0 | 336.0 | -22 |

| Florfenicol Amine (FFA) | Positive | 248.1 | 231.1 | 151.1 | 15 |

| CAP-d5 (IS) | Negative | 326.0 | 157.0 | 262.0 | -20 |

| Note: Collision energies are instrument-dependent and require optimization. The precursor for FF corresponds to the [M-H]⁻ ion, while for FFA it is the [M+H]⁺ ion.[4] |

Method Validation

To ensure the reliability of results, the analytical method must be validated according to established guidelines such as those from VICH or the European Commission.[9][10][13] Validation is performed by analyzing blank matrix samples spiked with known concentrations of the analytes.

-

Selectivity: The ability to differentiate the analytes from other matrix components. Assessed by analyzing multiple blank matrix samples to check for interfering peaks at the retention times of FF and FFA.[14]

-

Linearity: A matrix-matched calibration curve should be prepared by spiking blank matrix extracts with standards across the desired concentration range (e.g., 1-100 µg/kg). A linear regression with a coefficient of determination (r²) ≥ 0.99 is required.[10]

-

Accuracy (Recovery): Determined by analyzing spiked blank samples at multiple levels (e.g., 0.5x, 1x, and 2x the MRL). The calculated concentration should be within 70-120% of the true value.[15]

-

Precision: Expressed as the relative standard deviation (RSD) of replicate measurements. Repeatability (intra-day precision) and intermediate precision (inter-day precision) should typically be ≤ 20%.[15]

-

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected (typically a signal-to-noise ratio of 3:1), and the LOQ is the lowest concentration that can be accurately quantified (S/N of 10:1).[10] The LOQ must be well below the established MRLs.

Table 4: Example Method Performance Data

| Parameter | Florfenicol | Florfenicol Amine | Acceptance Criteria |

| Linearity (r²) | > 0.995 | > 0.995 | ≥ 0.99 |

| Recovery (at MRL) | 85 - 110% | 88 - 105% | 70 - 120% |

| Precision (RSD%) | < 15% | < 15% | ≤ 20% |

| LOQ (µg/kg) | 0.5 | 0.5 | < MRL |

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantification of florfenicol and its primary metabolite, florfenicol amine, in a variety of challenging food matrices. The use of a modified QuEChERS protocol ensures high-throughput sample preparation with excellent recoveries and cleanup efficiency. The method demonstrates the necessary performance characteristics to meet stringent international regulatory requirements for veterinary drug residue monitoring, making it an invaluable asset for food safety laboratories, researchers, and drug development professionals.

References

-

Regional Representation for the Americas - WOAH. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved from [Link]

-

APVMA. (2014, July 1). Analytical methodology for veterinary medicine residues. Retrieved from [Link]

-

Caballero-Casero, N., et al. (2016). Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

-

Li, Y., et al. (2024). Development of a QuEChERS–HPLC–FLD Procedure for the Simultaneous Detection of Residues of Florfenicol, Its Metabolite Florfenicol Amine, and Three Fluoroquinolones in Eggs. Foods. Retrieved from [Link]

-

Food Standards Australia New Zealand. (2004, August 4). FINAL ASSESSMENT REPORT APPLICATION A506 MAXIMUM RESIDUE LIMITS – FLORFENICOL (ANTIBIOTIC). Retrieved from [Link]

-

EuroProxima. (2018, October 10). Florfenicol: Improve your screening for antibiotics in food. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). VICH GL49 - Validation of Analytical Methods. Retrieved from [Link]

-

European Medicines Agency. (2015, February 27). VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies. Retrieved from [Link]

-

Charbe, N., et al. (2012). Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay method. Annales Pharmaceutiques Françaises. Retrieved from [Link]

-

Kim, J., et al. (2024). Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea. Food Chemistry. Retrieved from [Link]

-

Health Canada. (2025, June 23). List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods. Retrieved from [Link]

-

GeneMedi. (n.d.). Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods. Retrieved from [Link]

-

United States Department of Agriculture. (n.d.). Determination and Confirmation of Florfenicol. Retrieved from [Link]

-

da Silva, R. C., et al. (2012). Simultaneous determination of chloramphenicol and florfenicol in liquid milk, milk powder and bovine muscle by LC-MS/MS. Food Additives & Contaminants: Part A. Retrieved from [Link]

-

Lee, S., et al. (2022). Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry. Frontiers in Veterinary Science. Retrieved from [Link]

-

Lee, S., et al. (2022). Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry. PMC. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Analysis of Oxytetracycline, Chloramphenicol, and Florfenicol in Lobster and Crab Tissue Using Liquid Chromatography - Triple Quadrupole Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

-

Liu, Y., et al. (2016). Determination of chloramphenicol, thiamphenicol and florfenicol in milk and honey using modified QuEChERS extraction coupled with polymeric monolith-based capillary liquid chromatography tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

Liu, Y., et al. (2016). Determination of chloramphenicol, thiamphenicol and florfenicol in milk and honey using modified QuEChERS extraction coupled with polymeric monolith-based capillary liquid chromatography tandem mass spectrometry. Talanta. Retrieved from [Link]

-

Jabbar, A., et al. (2016). Determination of florfenicol residues in broiler meat and liver samples using RP-HPLC with UV-visible detection. Journal of the Science of Food and Agriculture. Retrieved from [Link]

-

Kumar, P., et al. (2022). LC-MS/MS based method development for the analysis of florfenicol and its application to estimate relative distribution in various tissues of broiler chicken. ResearchGate. Retrieved from [Link]

-

López-García, E., et al. (2019). Determination of Florfenicol, Thiamfenicol and Chloramfenicol at Trace Levels in Animal Feed by HPLC–MS/MS. Foods. Retrieved from [Link]

-

Waters. (n.d.). A Confirmatory Method for the Determination of Chloramphenicol, Thiamphenicol, and Florfenicol in Honey. Retrieved from [Link]

-

Al-Kayiem, H. Q., et al. (2024). A Comprehensive Evaluation of The Clean-Up Step in The QuEChERS Procedure for The Determination of Six Groups of Veterinary Drug. Chemistry & Biodiversity. Retrieved from [Link]

-

Lee, S., et al. (2022). Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Prod. Frontiers. Retrieved from [Link]

-

de Oliveira, R. C. S., et al. (2019). Extraction Strategies for Simultaneous Determination of Florfenicol and Florfenicol Amine in Tilapia (Oreochromis niloticus) Muscle: Quantification by LC-MS/MS. ResearchGate. Retrieved from [Link]

Sources

- 1. Florfenicol: Improve your screening for antibiotics in food [food.r-biopharm.com]

- 2. Determination of florfenicol residues in broiler meat and liver samples using RP-HPLC with UV-visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. foodstandards.gov.au [foodstandards.gov.au]

- 4. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]

- 5. Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a QuEChERS–HPLC–FLD Procedure for the Simultaneous Detection of Residues of Florfenicol, Its Metabolite Florfenicol Amine, and Three Fluoroquinolones in Eggs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rr-americas.woah.org [rr-americas.woah.org]

- 11. VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. genemedi.net [genemedi.net]

- 13. Analytical methodology for veterinary medicine residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid phase extraction (SPE) methods for Florfenicol cleanup

An Application Guide to Solid Phase Extraction (SPE) Methods for Florfenicol Cleanup

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the theory, application, and execution of Solid Phase Extraction (SPE) methods for the cleanup of florfenicol from various complex matrices. Designed for researchers, analytical scientists, and drug development professionals, this guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible results.

Introduction: The Analytical Challenge of Florfenicol

Florfenicol is a broad-spectrum, synthetic antibiotic extensively used in veterinary medicine to treat infections in cattle, swine, poultry, and aquaculture.[1][2] As a fluorinated analog of thiamphenicol, its primary function is to inhibit bacterial protein synthesis. The widespread use of florfenicol necessitates rigorous monitoring of its residues in food products of animal origin—such as milk, meat, and honey—to ensure consumer safety and comply with regulatory Maximum Residue Limits (MRLs).[3][4][5][6]

The analysis of florfenicol at trace levels is complicated by the complexity of biological and environmental matrices. Lipids, proteins, pigments, and other endogenous compounds can interfere with analytical detection, suppress instrument signals (especially in mass spectrometry), and reduce column lifetime. Solid Phase Extraction (SPE) has emerged as the gold standard for sample cleanup, offering a powerful technique to isolate florfenicol from these interferences, concentrate the analyte, and improve the sensitivity and reliability of subsequent analysis by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][7]

The Science of SPE for Florfenicol: A Mechanistic Approach

Successful SPE method development is rooted in the physicochemical properties of the target analyte. Florfenicol is a moderately polar molecule with limited water solubility (approx. 1.3 mg/mL) but good solubility in organic solvents like DMSO and methanol.[8][9] Its structure contains both hydrophobic (e.g., dichloromethyl and phenyl groups) and hydrophilic (e.g., hydroxyl and amide groups) moieties, making it an ideal candidate for reversed-phase SPE.

Sorbent Selection: The Key to Selectivity

The choice of SPE sorbent is the most critical decision in method development. The interaction between florfenicol and the sorbent dictates the efficiency of retention and elution.

-

Reversed-Phase Sorbents (C18 and Polymeric): This is the most common mechanism for florfenicol extraction.

-

Octadecylsilane (C18): A traditional silica-based sorbent that retains florfenicol through hydrophobic (van der Waals) interactions between its nonpolar functional groups and the C18 alkyl chains.[1][10] It is effective but can be prone to drying out, which deactivates the sorbent bed.

-

Polymeric Sorbents (e.g., Oasis HLB): Hydrophilic-Lipophilic Balanced (HLB) sorbents are a superior choice for florfenicol.[3][11] These water-wettable copolymers contain both a hydrophobic divinylbenzene moiety for reversed-phase retention and a hydrophilic N-vinylpyrrolidone monomer. This hydrophilic characteristic prevents the sorbent pores from collapsing when the sorbent runs dry, ensuring consistent performance and allowing for simplified protocols that eliminate the conditioning and equilibration steps.[12][13]

-

-

Mixed-Mode Sorbents (e.g., Plexa PCX): For challenging matrices or when co-extracting florfenicol and its primary metabolite, florfenicol amine, mixed-mode sorbents offer enhanced selectivity.[14][15] These sorbents combine reversed-phase retention with ion-exchange capabilities. For instance, a polymeric cation-exchange (PCX) sorbent can retain the basic florfenicol amine via cation exchange while retaining the neutral florfenicol via reversed-phase interaction.[14]

-

Molecularly Imprinted Polymers (MIPs): MIPs are highly selective, custom-synthesized polymers created using florfenicol as a template molecule.[16][17] This process generates specific recognition sites that are sterically and chemically complementary to florfenicol, resulting in exceptional cleanup by selectively binding the target analyte while allowing matrix components to pass through.[16][17][18]

The SPE Workflow: A Step-by-Step Rationale

A typical SPE workflow involves several critical steps. Understanding the purpose of each step is fundamental to troubleshooting and optimization.

Caption: General experimental workflow for Solid Phase Extraction of Florfenicol.

-

Sample Pre-treatment: Raw samples cannot be loaded directly onto an SPE cartridge. For milk, protein precipitation with an acidified solvent like acetonitrile is common.[3][7] For tissues, homogenization is followed by extraction and, crucially, an acid hydrolysis step (e.g., using hydrochloric acid at high temperature) if the goal is to measure the total residue.[5][19] This step converts florfenicol and its metabolites into a single marker residue, florfenicol amine (FFA), for accurate quantification.[5][20]

-

Conditioning and Equilibration: Conditioning (e.g., with methanol) solvates the functional groups of the sorbent, "activating" it for retention. Equilibration (e.g., with water) adjusts the local environment to match the loading solution, maximizing retention. As noted, these steps are often unnecessary for modern water-wettable polymeric sorbents.[13]

-

Sample Loading: The pre-treated sample is passed through the cartridge at a slow, controlled flow rate to ensure adequate interaction time between florfenicol and the sorbent.

-

Washing: A weak solvent (e.g., water or a low-percentage organic solvent mixture) is passed through the cartridge. This solvent is strong enough to wash away weakly bound interferences but too weak to displace the retained florfenicol.

-

Elution: A strong organic solvent, typically methanol or acetonitrile, is used to disrupt the hydrophobic interactions, eluting the purified florfenicol from the sorbent into a collection tube.[3]

Validated Application Protocols

The following protocols are based on established and validated methods from scientific literature and application notes, providing a robust starting point for laboratory implementation.

Protocol 1: Florfenicol Cleanup from Bovine Milk using Oasis PRiME HLB

This protocol leverages a modern, water-wettable polymeric sorbent in a pass-through cleanup format, simplifying the workflow and reducing solvent usage. This method is adapted from a multi-residue veterinary drug analysis procedure.[7]

Materials and Reagents:

-

Oasis PRiME HLB 3 cc Cartridge

-

Bovine Milk (Control and Sample)

-

Acetonitrile (ACN), HPLC Grade

-

Formic Acid (FA), 88% or higher

-

0.2% Formic Acid in Acetonitrile (v/v)

-

Centrifuge and tubes (15 mL or 50 mL)

-

Nitrogen Evaporation System

Step-by-Step Methodology:

-

Sample Extraction & Protein Precipitation:

-

Pipette 1 mL of milk into a 15 mL centrifuge tube.

-

Add 4 mL of 0.2% formic acid in acetonitrile.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge for 5 minutes at ≥8,000 rpm to pellet the precipitated proteins.

-

-

Solid Phase Extraction (Pass-Through Cleanup):

-

Place an Oasis PRiME HLB cartridge on a vacuum manifold.

-

Optional Pre-Wetting: Pass 3 mL of 0.2% FA in ACN through the cartridge. This step is not required for sorbent performance but can facilitate gravity loading if a vacuum manifold is not used.

-

Decant the supernatant from the centrifuged milk sample and pass it directly through the cartridge.

-

Collect the entire eluate. Unlike traditional bind-elute SPE, in this pass-through method, the interferences (lipids) are retained on the sorbent while the analyte (florfenicol) passes through.

-

-

Final Processing:

-

Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40-50 °C.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase or a water/acetonitrile mixture.

-

Vortex to dissolve, and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

Protocol 2: Total Florfenicol Residue (as FFA) from Animal Tissue using C18

This protocol is designed for regulatory monitoring, where total residue is measured as florfenicol amine (FFA). It includes a critical acid hydrolysis step and is adapted from validated methods for tissue analysis.[1][5][10]

Caption: Workflow for total florfenicol residue analysis in tissue.

Materials and Reagents:

-

C18 SPE Cartridge (e.g., 100 mg/mL)

-

Homogenized Tissue (e.g., muscle, kidney)

-

Hydrochloric Acid (HCl), 6M

-

Sodium Hydroxide (NaOH), 30% (w/v)

-

Methanol (MeOH), HPLC Grade

-

Ammonium Hydroxide (NH₄OH), 5% aqueous solution

-

Elution Solvent: Methanol/5% NH₄OH (70:30, v/v)

-

Centrifuge, water bath, nitrogen evaporator

Step-by-Step Methodology:

-

Acid Hydrolysis:

-

pH Adjustment & Pre-treatment:

-

Carefully add ~5 mL of 30% NaOH to adjust the sample pH to ≥12.5. This converts the FFA salt to its free base form, which is necessary for extraction.[5]

-

Add 10 mL of water to dilute the extract.

-

Centrifuge to pellet any solids.

-

-

Solid Phase Extraction (Bind-Elute):

-

Condition a C18 cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not let the cartridge go dry.

-

Load the supernatant from the pre-treated sample onto the conditioned C18 cartridge.

-

Wash the cartridge with 2 mL of water to remove salts and hydrophilic interferences.

-

Elute the FFA with 2 mL of the elution solvent (Methanol/5% NH₄OH). The basic modifier ensures the FFA remains in its neutral form for efficient elution.[10]

-

-

Final Processing:

-

Evaporate the eluate to dryness under nitrogen at 50°C.

-

Reconstitute the residue in 1 mL of mobile phase.

-

Filter through a 0.2 µm syringe filter into an HPLC vial for analysis.

-

Performance Data and Comparison

The effectiveness of an SPE method is quantified by its recovery, precision (as %RSD), and the resulting limits of detection (LOD) and quantification (LOQ).

| Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOQ/LOD (µg/kg or µg/mL) | Reference |

| Cow Milk | Supel Select HLB | HPLC-DAD | 82 - 111.5 | Not Specified | [3] |

| Milk | Oasis PRiME HLB | UPLC-MS/MS | 50 - 130 | 0.1 - 10.0 µg/mL (Spike) | [7] |

| Honey | Oasis HLB | LC-MS/MS | Good Recovery | Below EU MRLs | |

| Pig CSF | AccuBOND ODS C18 | HPLC-DAD | 86.6 - 111.8 | LOQ: 0.007 µg/mL | [1][10] |

| Kidney Tissue | Reversed-Phase | LC-MS/MS | 64.26 - 116.51 | LOQ: 0.01 - 10.4 µg/kg | [5][21] |

| Catfish Muscle | Solid-Phase Extraction | HPLC-UV | 85.7 - 92.3 | LOD: 44 µg/kg | [20] |

Expert Insights & Troubleshooting

-

Low Recovery: This is the most common issue.

-

Cause: Analyte breakthrough during loading or incomplete elution.

-

Solution: Decrease the loading flow rate. Ensure the elution solvent is strong enough; increase the percentage of organic solvent or add a modifier (e.g., NH₄OH for florfenicol amine). For C18, ensure the sorbent did not dry out before loading.

-

-

High Matrix Effects (in LC-MS/MS):

-

Cause: Co-elution of matrix components that suppress or enhance the ionization of florfenicol.

-

Solution: Add a more selective wash step. Experiment with different wash solvents (e.g., 5-10% methanol in water). Consider a more selective sorbent like a mixed-mode or MIP cartridge.

-

-

Method Optimization: For novel or particularly difficult matrices, a systematic approach to method development is recommended. The "Oasis 2x4 Method" provides a framework for selecting between reversed-phase and ion-exchange sorbents and optimizing pH to achieve the highest selectivity and recovery.[15] A similar strategy involves testing elution with varying percentages of organic solvent under both acidic and basic conditions to find the optimal recovery window.[22]

Conclusion

Solid Phase Extraction is an indispensable tool for the accurate and sensitive quantification of florfenicol in complex samples. The choice of sorbent—from the workhorse C18 to the robust and versatile polymeric HLB and the highly selective mixed-mode phases—should be dictated by the specific analytical goals and matrix complexity. By understanding the underlying chemical principles of each step in the SPE workflow, from sample pre-treatment to elution, researchers can develop, validate, and troubleshoot robust methods that deliver trustworthy results for both regulatory compliance and research applications.

References

-

Zahreddine, Z., et al. (2021). HPLC-DAD multi-residue method for determination of florfenicol, penicillin and tetracycline residues in raw cow milk. Journal of Clinical and Laboratory Research. [Link]

-

Sadeghi, S., & Jahani, M. (2013). Selective solid-phase extraction using molecular imprinted polymer sorbent for the analysis of florfenicol in food samples. PubMed. [Link]

-

Waters Corporation. (n.d.). A Confirmatory Method for the Determination of Chloramphenicol, Thiamphenicol, and Florfenicol in Honey. Waters. [Link]

-

Karami, H., et al. (2016). Simultaneous Chloramphenicol and Florfenicol Determination by A Validated DLLME-HPLC-UV Method in Pasteurized Milk. PMC. [Link]

-

Šandor, K., et al. (2020). Development of an SPE-HPLC-DAD method for the experimental study of florfenicol and florfenicol amine in pig cerebrospinal fluid. Veterinarska Stanica. [Link]

-

Waters Corporation. (n.d.). A Simple Cleanup Protocol Using a Novel SPE Device for UPLC-MS/MS Analysis of Multi-Residue Veterinary Drugs in Milk. Waters. [Link]

-

Sadeghi, S., & Jahani, M. (2013). Selective solid-phase extraction using molecular imprinted polymer sorbent for the analysis of Florfenicol in food samples. ResearchGate. [Link]

-

Lv, M., et al. (2020). Determination of chloramphenicol, thiamphenicol and florfenicol in milk and honey using modified QuEChERS extraction coupled with polymeric monolith-based capillary liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

-

Waters Corporation. (n.d.). A Confirmatory Method for the Determination of Chloramphenicol, Thiamphenicol, and Florfenicol in Honey. Waters. [Link]

-

Waters Corporation. (n.d.). A Confirmatory Method for the Determination of Chloramphenicol, Thiamphenicol, and Florfenicol in Honey. Waters. [Link]

-

Agilent Technologies. (n.d.). Analysis of Chloramphenicol and Metabolites in Royal Jelly and Honey Using SPE Coupled with LC/MS/MS. Agilent. [Link]

-

Šandor, K., et al. (2020). (PDF) Development of an SPE-HPLC-DAD method for the experimental study of florfenicol and florfenicol amine in pig cerebrospinal fluid. ResearchGate. [Link]

-

Waters Corporation. (2023). Oasis HLB SPE method development using the 20 bottle approach - Protocol. OneLab. [Link]

-

Al-Radadi, N. S. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. PMC. [Link]

-

Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters. [Link]

-

Czedik-Eysenberg, A., et al. (2024). A Green HPLC Approach to Florfenicol Analysis in Pig Urine. PMC. [Link]

-

Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction. Waters. [Link]

-

Waters Corporation. (n.d.). OASIS SAMPLE PREPARATION. Waters. [Link]

- Google Patents. (n.d.). EP0546018B1 - Pharmaceutical composition of florfenicol.

-

University of Hertfordshire. (n.d.). Florfenicol. AERU. [Link]

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. A Green HPLC Approach to Florfenicol Analysis in Pig Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC-DAD multi-residue method for determination of florfenicol, penicillin and tetracycline residues in raw cow milk | Auctores [auctoresonline.com]

- 4. Simultaneous Chloramphenicol and Florfenicol Determination by A Validated DLLME-HPLC-UV Method in Pasteurized Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. EP0546018B1 - Pharmaceutical composition of florfenicol - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. waters.com [waters.com]

- 12. lcms.cz [lcms.cz]

- 13. gcms.cz [gcms.cz]

- 14. agilent.com [agilent.com]

- 15. lcms.cz [lcms.cz]

- 16. Selective solid-phase extraction using molecular imprinted polymer sorbent for the analysis of florfenicol in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Oasis HLB SPE method development using the 20 bottle approach - Protocol - OneLab [onelab.andrewalliance.com]

Florfenicol solubility enhancement using cyclodextrins for research

Application Note: Solubility Enhancement of Florfenicol via Hydroxypropyl-

Executive Summary

Florfenicol (FF) is a broad-spectrum phenicol antibiotic critical in veterinary medicine, particularly for aquaculture and livestock respiratory diseases. However, its therapeutic potential is severely throttled by poor aqueous solubility (~1.3 mg/mL), leading to erratic bioavailability and the necessity for high-volume organic solvent formulations (e.g., dimethylacetamide), which pose toxicity risks.

This guide details the supramolecular modification of Florfenicol using Hydroxypropyl-

Scientific Foundation: The Mechanism of Inclusion

The solubilization is driven by the formation of a "Host-Guest" inclusion complex. Florfenicol (the guest) is lipophilic. The HP-

Thermodynamic Driver: The primary driving force is the expulsion of high-enthalpy water molecules from the CD cavity. When the hydrophobic FF molecule displaces these water molecules, the system relaxes to a lower energy state. This process is entropically favorable (release of structured water) and enthalpically favorable (van der Waals forces between FF and the CD cavity).

Diagram 1: Molecular Mechanism of Complexation

Caption: Thermodynamic displacement mechanism where hydrophobic Florfenicol replaces cavity-bound water, driven by entropy gain and van der Waals interactions.

Pre-Formulation Protocol: Phase Solubility Study

Objective: Determine the Stability Constant (

Reagents:

-

Florfenicol (API Grade, >98% purity).

-

HP-

-CD (Pharma Grade).[2] -

Milli-Q Water (degassed).

Protocol Steps:

-

Preparation: Prepare aqueous solutions of HP-

-CD at increasing concentrations: 0, 5, 10, 15, 20, and 25 mM. -

Saturation: Add excess Florfenicol (approx. 50 mg) to 10 mL of each CD solution in sealed glass vials.

-

Equilibration: Shake vials at constant temperature (25°C ± 0.5°C) for 48 hours. Critical: Protect from light to prevent photodegradation.

-

Filtration: Filter suspensions through a 0.45 µm PVDF membrane to remove undissolved drug.

-

Quantification: Dilute the filtrate and analyze via HPLC (C18 column, UV detection at 224 nm).

-

Data Analysis: Plot Total Dissolved Florfenicol (

, M) vs. Total CD Concentration (

Calculations (Higuchi-Connors):

Assuming a linear

-

Slope: Obtained from the linear regression of the plot.

- : Intrinsic solubility of Florfenicol in water (intercept).

-

Target Range: A

between 100 and 500

Preparation Protocols: Synthesis of the Binary System

Two methods are presented: Lyophilization (preferred for research/highest solubility) and Kneading (scalable/cost-effective).

Diagram 2: Comparative Experimental Workflow

Caption: Workflow comparison. Lyophilization yields a fluffy, highly amorphous powder; Kneading produces a denser powder suitable for tableting.

Method A: Lyophilization (Freeze-Drying)

Best for: Maximum solubility enhancement and injectables.

-

Dissolution: Dissolve HP-

-CD in distilled water. Add Florfenicol (1:1 molar ratio).[1] -

Stirring: Stir magnetically for 24 hours at room temperature to ensure equilibrium.

-

Clarification: Filter the solution (0.45 µm) to remove any uncomplexed drug.

-

Freezing: Pre-freeze the solution at -80°C for 4 hours.

-

Sublimation: Lyophilize at -50°C under vacuum (<10 Pa) for 48 hours.

-

Result: A fluffy, white amorphous powder.

Method B: Kneading

Best for: Solid dosage forms (tablets/premixes) and industrial scalability.

-

Physical Mixing: Mix Florfenicol and HP-

-CD powders (1:1 molar ratio) in a mortar. -

Paste Formation: Slowly add a solvent mixture (Ethanol:Water, 1:1 v/v) while grinding until a slurry/paste consistency is achieved.

-

Grinding: Knead vigorously for 45–60 minutes. The mechanical energy facilitates the inclusion.

-

Drying: Dry the paste in a vacuum oven at 50°C for 24 hours.

-

Sieving: Pulverize the dried mass and pass through a 100-mesh sieve.

Characterization & Validation Criteria

To confirm the formation of a true inclusion complex (and not just a physical mixture), you must observe specific physicochemical shifts.

Data Summary Table: Expected Results

| Technique | Parameter | Florfenicol (Pure) | Physical Mixture | Inclusion Complex (Target) |

| DSC | Melting Point | Sharp endotherm (~153°C) | Small peak at 153°C | Disappearance of melting peak (Amorphous) |

| XRD | Crystallinity | Sharp, intense peaks | Lower intensity peaks | Halo pattern (No crystal peaks) |

| FTIR | Carbonyl (C=O) | Sharp stretch (~1680 cm⁻¹) | Unchanged | Shift/Broadening (H-bonding with CD) |

| Solubility | Saturation (37°C) | ~1.3 - 2.2 mg/mL | ~5 - 10 mg/mL | > 70 mg/mL (approx.[2][3][4] 35-fold increase) |

Critical Validation Check: If the DSC thermogram still shows a melting peak at 153°C, the complexation is incomplete. Repeat the process with a longer equilibration time or switch from Kneading to Lyophilization.

References

-

Zhang, Q., et al. (2019). "Comparative muscle irritation and pharmacokinetics of florfenicol-hydroxypropyl-

-cyclodextrin inclusion complex freeze-dried powder injection." Scientific Reports, 9, 16738.-

[Link]

-

-